molecular formula C16H21N3O2 B2498667 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione CAS No. 1009667-37-1

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione

Cat. No.: B2498667
CAS No.: 1009667-37-1
M. Wt: 287.363
InChI Key: NEISDAKZKNTOED-UHFFFAOYSA-N
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Description

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione is a heterocyclic compound featuring a five-membered azolidine-2,5-dione (succinimide) core. The molecule is substituted at position 1 with a methyl group and at position 3 with a 4-piperidylphenylamino moiety.

Properties

IUPAC Name

1-methyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-18-15(20)11-14(16(18)21)17-12-5-7-13(8-6-12)19-9-3-2-4-10-19/h5-8,14,17H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISDAKZKNTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidylphenylamine with a suitable azolidine-2,5-dione precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Synthesis Yield (if reported) Physical State
1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione (Target) Azolidine-2,5-dione Methyl 4-(Piperidyl)phenylamino Not reported Not reported
1-Methyl-3-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione (3b, ) Pyrrolidine-2,5-dione Methyl 4-Piperidin-1-ylphenyl 40% Colorless oil
1-Methyl-3-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine-2,5-dione (3a, ) Pyrrolidine-2,5-dione Methyl 4-Pyrrolidin-1-ylphenyl 91% White solid
1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione Methyl 4-Methylphenylamino Not reported Not reported
1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 4-Chlorobenzyl 4-[2-(4-Methoxyphenyl)ethyl]piperidin Not reported Not reported
Key Observations:
  • Core Structure : The azolidine-2,5-dione core (five-membered ring) in the target compound is structurally similar to pyrrolidine-2,5-dione derivatives but differs in ring size and electronic properties. Azolidine derivatives may exhibit enhanced rigidity compared to pyrrolidine analogues .
  • Substituents with larger amine rings (e.g., piperidin-1-yl in 3b vs. pyrrolidin-1-yl in 3a) correlate with lower synthetic yields (40% vs. 91%), likely due to steric hindrance during Michael addition reactions . Electron-donating groups (e.g., methoxy in ) on aryl substituents may alter electronic properties, affecting reactivity or binding interactions .

Biological Activity

1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H16N2O2
  • Molecular Weight: 232.28 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potency against human colorectal adenocarcinoma (HT29) and leukemia (CEM) cell lines, showing selective toxicity compared to non-malignant cells .

Table 1: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)Selectivity Index
HT29 (Colorectal)153.5
CEM (Leukemia)124.0
Hs27 (Fibroblast)>50-
Colo205 (Adenocarcinoma)183.0

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways, leading to increased cleavage of poly(ADP-ribose) polymerase (PARP), which is a marker of apoptosis . Additionally, it may interfere with the cell cycle progression, particularly affecting the G2/M phase transition.

Case Studies

Several case studies have investigated the efficacy of this compound in different contexts:

Case Study 1: Colorectal Cancer Treatment

A preclinical study evaluated the effects of this compound on HT29 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with concentrations ranging from 10 to 20 µM over 48 hours .

Case Study 2: Leukemia Cell Lines

Another investigation focused on CEM cells, revealing that treatment with the compound at IC50 concentrations resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis .

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